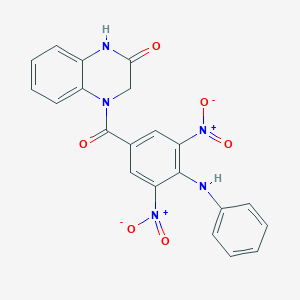![molecular formula C17H9BrClNO2S2 B414544 (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B414544.png)
(5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromobenzene moiety, and a chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzylidene group and the bromobenzenecarbothioate moiety. Common reagents used in these reactions include thioamides, bromobenzene derivatives, and chlorobenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The bromine atom in the bromobenzenecarbothioate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
- S-[5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-chlorobenzenecarbothioate
- S-[5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate
- S-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate
Comparison: Compared to its analogs, (5E)-2-(2-BROMOBENZOYLSULFANYL)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE exhibits unique properties due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
Molecular Formula |
C17H9BrClNO2S2 |
|---|---|
Molecular Weight |
438.7g/mol |
IUPAC Name |
S-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl] 2-bromobenzenecarbothioate |
InChI |
InChI=1S/C17H9BrClNO2S2/c18-13-4-2-1-3-12(13)16(22)24-17-20-15(21)14(23-17)9-10-5-7-11(19)8-6-10/h1-9H/b14-9+ |
InChI Key |
KQEVYYMVPMCVIA-NTEUORMPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Br |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SC2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-[(2Z)-2-[3-(2-hydroxyethyl)-5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-1,3-benzoxazol-3-yl]propanoic acid](/img/structure/B414461.png)






![2-[4-(4-Pentylcyclohexyl)phenyl]-6-(4-pentylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B414477.png)
![1,1',2,2',3,4-Hexahydro-4,6'-bis[1-(4-bromobenzoyl)-2,2,4-trimethylquinoline]](/img/structure/B414478.png)

![2-(3,4-Dinitrophenyl)-4-[4-[2-(3,4-dinitrophenyl)quinazolin-4-yl]phenyl]quinazoline](/img/structure/B414481.png)

![2,4,8,10-Tetrakis(trichloromethyl)-1,3,5,7,9,11-hexaza-6lambda5-phosphaspiro[5.5]undeca-1,3,5,7,10-pentaene](/img/structure/B414485.png)

